molecular formula C18H13BrCl2N2O2 B8737933 Ethyl 4-bromo-1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Ethyl 4-bromo-1-(2-chlorophenyl)-5-(4-chlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No. B8737933
M. Wt: 440.1 g/mol
InChI Key: KZVLLEDLVWYIGF-UHFFFAOYSA-N
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Patent
US07151097B2

Procedure details

Bromine (15 ml, 294 mmol) was added in one portion to a cooled (ice/water bath) stirred solution of 5-(4-chlorophenyl)-1-(2-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester (26.6 g, 73.6 mmol) in acetic acid (300 ml). After 45 minutes, the reaction was concentrated in vacuo, the solids slurried in diethyl ether (100 ml), filtered and dried in vacuo to afford the title compound (I-1a) as a light-yellow colored solid, 29.6 g.
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1]Br.[CH2:3]([O:5][C:6]([C:8]1[CH:12]=[C:11]([C:13]2[CH:18]=[CH:17][C:16]([Cl:19])=[CH:15][CH:14]=2)[N:10]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[N:9]=1)=[O:7])[CH3:4]>C(O)(=O)C>[CH2:3]([O:5][C:6]([C:8]1[C:12]([Br:1])=[C:11]([C:13]2[CH:14]=[CH:15][C:16]([Cl:19])=[CH:17][CH:18]=2)[N:10]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Cl:26])[N:9]=1)=[O:7])[CH3:4]

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
BrBr
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
26.6 g
Type
reactant
Smiles
C(C)OC(=O)C1=NN(C(=C1)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(=O)C1=NN(C(=C1Br)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.